1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione is a complex organic compound that belongs to the class of thienoisoindole derivatives This compound is characterized by its unique structure, which includes bromine atoms and an ethylhexyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione typically involves multiple steps. One common method starts with the bromination of 3,4-diaminopyridine using hydrobromic acid, resulting in the formation of 2,5-dibromo-3,4-diaminopyridine. This intermediate is then subjected to a ring closure reaction using thionyl chloride to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienoisoindole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The exact mechanism of action for 1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole: This compound has a similar structure but includes a thiadiazole ring instead of a thienoisoindole ring.
4,7-Dibromo-2,1,3-benzothiadiazole: Another related compound used in the synthesis of polymers and other materials.
Uniqueness
1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione is unique due to its specific combination of bromine atoms and an ethylhexyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Properties
CAS No. |
530158-10-2 |
---|---|
Molecular Formula |
C18H19Br2NO2S |
Molecular Weight |
473.2 g/mol |
IUPAC Name |
1,3-dibromo-6-(2-ethylhexyl)thieno[3,4-f]isoindole-5,7-dione |
InChI |
InChI=1S/C18H19Br2NO2S/c1-3-5-6-10(4-2)9-21-17(22)13-7-11-12(8-14(13)18(21)23)16(20)24-15(11)19/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
DWHZXEKULQWMOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=CC3=C(SC(=C3C=C2C1=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.